molecular formula C14H18ClNO2 B14899417 Azocan-1-yl(3-chloro-4-hydroxyphenyl)methanone

Azocan-1-yl(3-chloro-4-hydroxyphenyl)methanone

Cat. No.: B14899417
M. Wt: 267.75 g/mol
InChI Key: RTIPVBUPAJZWBE-UHFFFAOYSA-N
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Description

Azocan-1-yl(3-chloro-4-hydroxyphenyl)methanone is a synthetic organic compound characterized by an azocane (8-membered saturated nitrogen-containing heterocycle) linked via a methanone group to a 3-chloro-4-hydroxyphenyl substituent. This structure combines a bulky azocane ring with a substituted aromatic system, conferring unique physicochemical properties.

Properties

Molecular Formula

C14H18ClNO2

Molecular Weight

267.75 g/mol

IUPAC Name

azocan-1-yl-(3-chloro-4-hydroxyphenyl)methanone

InChI

InChI=1S/C14H18ClNO2/c15-12-10-11(6-7-13(12)17)14(18)16-8-4-2-1-3-5-9-16/h6-7,10,17H,1-5,8-9H2

InChI Key

RTIPVBUPAJZWBE-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CCC1)C(=O)C2=CC(=C(C=C2)O)Cl

Origin of Product

United States

Preparation Methods

The synthesis of Azocan-1-yl(3-chloro-4-hydroxyphenyl)methanone involves several steps. One common method includes the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions typically involve the use of anhydrous solvents and specific catalysts to facilitate the cyclization and alkylation processes. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Azocan-1-yl(3-chloro-4-hydroxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Azocan-1-yl(3-chloro-4-hydroxyphenyl)methanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Azocan-1-yl(3-chloro-4-hydroxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Key Compounds and Core Features

Compound Name Core Structure Substituents Key Structural Differences Reference
Azocan-1-yl(3-chloro-4-hydroxyphenyl)methanone Azocane (8-membered ring) 3-Cl, 4-OH on phenyl Large azocane ring N/A
(4aR)-1-[(3-chloro-4-hydroxyphenyl)methyl]-pyrrolo[1,2-b]pyridazine derivative Pyrrolo-pyridazine (fused bicyclic) 3-Cl, 4-OH on phenyl Fused bicyclic core
1,3-bis(3-amino-4-chlorobenzoyl)benzene Benzene 3-NH₂, 4-Cl on phenyl (×2) Dual amino-chloro substituents
Pyrrole-derived cannabinoids Pyrrole Variable side chains 5-membered heterocycle, linear chains

Analysis :

  • Azocane vs. Fused Bicyclic Cores : The azocane ring in the target compound provides conformational flexibility and increased steric bulk compared to the rigid pyrrolo-pyridazine system in . This may influence binding affinity in receptor interactions.
  • In contrast, the bis-benzene derivative in replaces OH with NH₂, altering hydrogen-bonding capacity and solubility.

Substituent Effects on Pharmacological Activity

Impact of Functional Groups

  • Chloro and Hydroxy Groups: The 3-Cl,4-OH substitution on the phenyl ring creates a balance of electron-withdrawing (Cl) and electron-donating (OH) effects. This combination may enhance stability and modulate interactions with hydrophobic or polar binding pockets, as seen in cannabinoid analogs .
  • Amino vs.

Side Chain and Heterocycle Influence

  • Cyclic vs. Linear Side Chains: Studies on pyrrole-derived cannabinoids indicate that cyclic moieties (e.g., morpholinoethyl) enhance CB1 receptor affinity compared to linear chains. The azocane ring in the target compound, though larger, may similarly optimize receptor engagement through spatial compatibility.
  • Ring Size and Potency : Smaller heterocycles (e.g., pyrrole in ) exhibit reduced potency compared to indoles, suggesting that azocane’s larger size may further diminish activity unless compensated by enhanced van der Waals interactions.

Influence of Core Heterocycle on Physicochemical Properties

Property Azocane Core Pyrrolo-pyridazine Pyrrole
Solubility Moderate (bulky ring) Low (rigid fused system) Variable (depends on substituents)
Conformational Flexibility High Low Moderate
Steric Bulk High Moderate Low

Discussion :

  • The azocane core’s flexibility and bulk may improve membrane permeability but reduce binding specificity compared to rigid fused systems like pyrrolo-pyridazine.
  • Pyrrole’s smaller size allows tighter receptor interactions but limits steric optimization, as noted in cannabinoid studies .

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